molecular formula C14H11ClF3NO2S2 B4923283 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide

Cat. No. B4923283
M. Wt: 381.8 g/mol
InChI Key: VVHIZFBTEHDBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide, also known as CTMBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties. CTMBS has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is an inhibitor of protein kinases that contain a cysteine residue in their active site. It forms a covalent bond with the cysteine residue, thereby irreversibly inhibiting the kinase activity. This mechanism of action makes N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide a valuable tool for studying the function and regulation of specific protein kinases.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide has also been found to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of antibacterial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is its high selectivity for specific protein kinases. This allows researchers to study the function and regulation of specific kinases without affecting other kinases or cellular processes. Another advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is its irreversibility, which allows researchers to study the long-term effects of kinase inhibition. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide in scientific research. One potential direction is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide in the study of other enzymes and cellular processes. Additionally, the development of new synthetic methods for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide may lead to the discovery of new analogs with improved properties.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is synthesized by the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide as a white crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide has been extensively used in scientific research as a tool to study the function and regulation of various proteins. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is used to selectively label and inhibit specific protein kinases, allowing researchers to study their function and role in disease.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S2/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHIZFBTEHDBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylsulfanyl)benzenesulfonamide

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